molecular formula C27H38FNO2Si B019175 (E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal CAS No. 124863-84-9

(E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal

Cat. No.: B019175
CAS No.: 124863-84-9
M. Wt: 455.7 g/mol
InChI Key: KJJYACIUGGXNTO-ZHACJKMWSA-N
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Description

trans-EKODE-(E)-Ib: is a type of epoxyketooctadecenoic acid, a class of compounds derived from the oxidation of polyunsaturated fatty acids. These compounds are known for their significant biological activity and ability to covalently modify proteins .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: trans-EKODE-(E)-Ib undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various epoxyketone derivatives, which are crucial for further chemical and biological evaluations .

Comparison with Similar Compounds

Uniqueness: trans-EKODE-(E)-Ib is unique due to its specific structure and reactivity, which allows for the formation of various epoxyketone derivatives. Its ability to covalently modify proteins and its significant biological activity further distinguish it from other similar compounds .

Properties

IUPAC Name

(E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38FNO2Si/c1-18(2)25-22(11-10-16-30)24(20-12-14-21(28)15-13-20)23(26(29-25)19(3)4)17-31-32(8,9)27(5,6)7/h10-16,18-19H,17H2,1-9H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJYACIUGGXNTO-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38FNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal
Reactant of Route 2
(E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal
Reactant of Route 3
(E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal
Reactant of Route 4
(E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal
Reactant of Route 5
(E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal
Reactant of Route 6
(E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal

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